molecular formula C13H18BrFN2 B5644864 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B5644864
M. Wt: 301.20 g/mol
InChI Key: YTFMOPZKKZSRTN-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane is an organic compound that features a diazepane ring substituted with a bromo-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazepanes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The bromo and fluorophenyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane is unique due to its diazepane ring structure combined with the bromo-fluorophenyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-13(15)12(14)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMOPZKKZSRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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